4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are five-membered rings containing three nitrogen atoms . These compounds have diverse applications and properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal .
Synthesis Analysis
The synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives often involves cyclization reactions . For instance, the basic nucleus 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as a solvent under reflux condition .Molecular Structure Analysis
The molecular structure of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol can be represented by the SMILES stringCn1cnnc1S
. The InChI representation is 1S/C3H5N3S/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7)
. The molecular weight of the compound is 115.16 . Chemical Reactions Analysis
4-Methyl-4H-1,2,4-triazole-3-thiol, a compound similar to 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis
4-Methyl-4H-1,2,4-triazole-3-thiol, a similar compound, is a solid with a melting point of 165-169 °C . It is soluble in acetone, forming a clear, colorless to faintly yellow solution .Scientific Research Applications
Corrosion Inhibition
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has been identified as an effective corrosion inhibitor for copper in saline environments, exhibiting more than 94% efficiency at certain concentrations. It acts as a mixed type inhibitor with cathodic predominance, forming a protective film on the copper surface through chemical adsorption involving the sulfur and nitrogen atoms. This compound prevents copper oxidation-reduction reactions in corrosive environments, supported by electrochemical, surface analysis, and theoretical studies (Chauhan et al., 2019).
Heterocyclic Chemistry
Research has demonstrated the utility of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in synthesizing various heterocyclic compounds with potential biological activities. Its reactions have led to the creation of novel compounds, some showing unexpected products with significant properties. Such synthetic pathways offer convenient access to diverse chemical structures for further pharmacological exploration (Nikpour & Motamedi, 2015).
Antimicrobial and Antitubercular Activities
Derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have been synthesized and tested for their antimicrobial and antitubercular activities. These studies indicate that certain derivatives exhibit good to moderate activity against various microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Bayrak et al., 2009).
Insecticidal Activity
A series of derivatives prepared using 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as an intermediate compound have shown significant insecticidal activity against Plodia interpunctella. These findings open the door to new possibilities for developing safer and more effective insecticides for agricultural and domestic use (Maddila et al., 2015).
Synergistic Corrosion Inhibition
When combined with citrate ions and polycarboxylate, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol exhibits a synergistic effect in inhibiting corrosion of C1010 steel in cooling water systems. This mixture formulation significantly enhances the corrosion inhibition efficiency, demonstrating the compound's potential in industrial applications (Tansug, 2017).
Diuretic Activity
Further research into 4-amino-5-methyl-4H-1,2,4-triazole-3-thion derivatives has explored their potential diuretic activity. Synthesizing new derivatives that have not been previously described in the literature could lead to the discovery of compounds with beneficial diuretic effects (Kravchenko, 2018).
Safety And Hazards
Future Directions
The future directions for 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives could involve further exploration of their corrosion inhibition properties . Research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . Additionally, the development of environment-friendly inhibitors is a promising area of research .
properties
IUPAC Name |
4-amino-3-methyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-5-6-3(8)7(2)4/h4H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNKJFPVHUXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361434 | |
Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
20939-15-5 | |
Record name | 20939-15-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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